molecular formula C22H22ClFN2O3S B2839339 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892775-53-0

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Numéro de catalogue: B2839339
Numéro CAS: 892775-53-0
Poids moléculaire: 448.94
Clé InChI: RIRJCIVIVNAHQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one ( 892775-53-0) is a sophisticated quinoline derivative supplied for non-human research applications. This compound features a molecular formula of C22H22ClFN2O3S and a molecular weight of 448.94 g/mol . It is a structurally complex molecule characterized by a quinolin-4-one core that is functionalized with key substituents including a 4-chlorobenzenesulfonyl group, a fluorine atom, an ethyl group, and a piperidine ring . Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery, particularly as versatile scaffolds for the development of novel biologically active molecules . The specific structural features of this quinolinone suggest its potential application as a key intermediate in pharmaceutical research, especially in the exploration of kinase inhibitors or antimicrobial agents . The rigid, planar quinoline core can facilitate interactions with enzyme binding sites, while the sulfonyl group and piperidine moiety contribute to the molecule's electronic properties, lipophilicity, and overall bioavailability . This makes it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR). The product is provided with comprehensive analytical data to ensure its identity and purity, which is critical for obtaining reliable and reproducible research results. This product is intended for research purposes only and is not designed for diagnostic or therapeutic uses in humans or animals.

Propriétés

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRJCIVIVNAHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

    Addition of the Chlorophenyl and Sulfonyl Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the sulfonyl group can be added through sulfonation reactions using sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, sulfonating agents, and alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.

Applications De Recherche Scientifique

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Notes

  • Synthesis Challenges : Introducing the ethyl group at position 1 may require stringent alkylation conditions to avoid byproducts. Piperidinyl vs. piperazinium substituents necessitate distinct protecting group strategies.
  • Crystallography : Tools like SHELX and Mercury are critical for resolving structural ambiguities, such as sulfonyl group orientation or piperidine ring puckering .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step organic reactions, including sulfonation, fluorination, and piperidine substitution. Key steps:

  • Sulfonation : Introduce the 4-chlorobenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions.
  • Fluorination : Achieved using fluorinating agents like Selectfluor® at controlled temperatures (40–60°C) to minimize side reactions.
  • Piperidine substitution : Conducted under basic conditions (e.g., K₂CO₃ in DMF) to ensure nucleophilic displacement.
    Optimization : Reaction yield and purity depend on solvent choice (e.g., DCM for sulfonation), catalyst selection (e.g., Pd/C for coupling steps), and temperature gradients. Chromatography or recrystallization is used for purification .

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluoro at C6, piperidinyl at C7).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at m/z 504.62).
  • FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) confirm functional groups.
    Purity : Assessed via HPLC (≥95% purity threshold for pharmacological studies) .

Basic: What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinase pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Substituent Variation : Systematically modify the sulfonyl group (e.g., replace 4-chloro with methyl or nitro groups) and compare activity.
  • Piperidine Analogs : Test alternative N-heterocycles (e.g., morpholine, pyrrolidine) to assess binding affinity.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., DNA gyrase). Validate with in vitro assays .

Advanced: How to resolve contradictions between in vitro efficacy and in vivo performance?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing efficacy.
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and stability .

Advanced: What methodologies assess environmental impact or degradation pathways of this compound?

  • Environmental Fate Studies : Use HPLC-MS to track degradation in simulated aquatic systems (pH 7–9, UV light exposure).
  • Ecotoxicology : Acute toxicity tests on Daphnia magna or algae to determine EC₅₀ values.
  • Biotic Transformation : Incubate with soil microbes (e.g., Pseudomonas spp.) to identify biodegradation products .

Advanced: How to design a robust pharmacological testing protocol accounting for batch variability?

  • Quality Control : Implement strict synthesis SOPs and batch-wise NMR/MS validation.
  • Blinded Studies : Use randomized, blinded in vivo trials with positive/negative controls.
  • Statistical Power Analysis : Determine sample sizes (e.g., n ≥ 6 per group) to ensure reproducibility .

Advanced: What strategies validate target specificity and off-target effects in cellular models?

  • CRISPR Knockout Models : Delete putative target genes (e.g., topoisomerase II) and retest activity.
  • Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein interactions.
  • Kinase Panel Screens : Test against a library of 100+ kinases to assess selectivity .

Advanced: How to integrate crystallography data into molecular optimization?

  • X-ray Diffraction : Resolve crystal structures (e.g., triclinic P1 symmetry) to analyze intermolecular interactions (e.g., hydrogen bonds with sulfonyl groups).
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O bonds) influencing stability.
  • Co-crystallization : Soak crystals with target enzymes (e.g., DNA gyrase) to map binding pockets .

Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?

  • Transition State Theory : Model enzyme inhibition kinetics (e.g., Michaelis-Menten parameters).
  • QSAR Models : Relate logP, polar surface area, and H-bond donors to bioactivity.
  • Systems Biology : Integrate omics data (transcriptomics/proteomics) to map cellular response pathways .

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